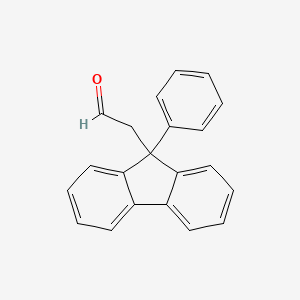

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde

Description

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde is a fluorene-based aldehyde derivative characterized by a phenyl group and an acetaldehyde moiety attached to the central carbon of the fluorene scaffold. Fluorene derivatives are widely studied for their rigid aromatic structure, which imparts stability and unique electronic properties, making them valuable in organic synthesis, materials science, and pharmaceuticals. The acetaldehyde group in this compound enhances its reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions. Synthesis routes for similar compounds (e.g., (9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde) involve functionalization of the fluorene core followed by oxidation or substitution reactions to introduce the aldehyde group .

Properties

CAS No. |

5043-46-9 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2-(9-phenylfluoren-9-yl)acetaldehyde |

InChI |

InChI=1S/C21H16O/c22-15-14-21(16-8-2-1-3-9-16)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15H,14H2 |

InChI Key |

LTBXLBUEKQBHHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with appropriate reagents to introduce the acetaldehyde group. One common method is the oxidation of 9-phenyl-9H-fluoren-9-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Substitution Reagents: Halogens, nitro compounds

Major Products

Oxidation: (9-Phenyl-9H-fluoren-9-yl)carboxylic acid

Reduction: (9-Phenyl-9H-fluoren-9-yl)methanol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of advanced materials and polymers with specific properties

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions and other non-covalent interactions with biological targets .

Comparison with Similar Compounds

Table 1: Comparison of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde with Analogous Compounds

Physicochemical and Application Differences

- Synthetic Utility : Aldehyde-containing derivatives are pivotal in constructing conjugated systems (e.g., for OLEDs), whereas carboxylic acid derivatives are employed in biomaterials and drug delivery systems .

Research Findings and Key Insights

Substituent Effects : Electron-withdrawing groups (e.g., -CHO, -COOH) reduce electron density on the fluorene ring, altering reactivity. For instance, the acetaldehyde group in (9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde facilitates nucleophilic attacks, whereas the methylthio group enhances sulfur-mediated interactions .

Yield Optimization : Synthetic yields for fluorene derivatives vary with substituents. The methylthiophenyl analog achieves 62% yield, suggesting efficient functionalization protocols , while halogenated derivatives often require rigorous purification .

Applications in Materials Science : Fluorene-based aldehydes are understudied but hold promise as precursors for luminescent materials. In contrast, 9-Fluoreneacetic acid is well-documented in hydrogel design due to its self-assembly properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.